N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide
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Overview
Description
N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide is an organic compound that features a benzamide core substituted with thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common approach is the acylation of a thiophene-substituted amine with a benzoyl chloride derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to avoid decomposition of sensitive intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can be scaled up more easily than batch processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes or alkylated derivatives.
Scientific Research Applications
N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene rings can engage in π-π interactions with aromatic residues in proteins, while the benzamide moiety can form hydrogen bonds with amino acid side chains.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-2-yl)benzamide: Similar structure but with a different position of the thiophene ring.
N-(2-methyl-2-(furan-3-yl)propyl)-4-(thiophen-3-yl)benzamide: Contains a furan ring instead of one of the thiophene rings.
N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(pyridin-3-yl)benzamide: Contains a pyridine ring instead of one of the thiophene rings.
Uniqueness
N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide is unique due to the presence of two thiophene rings, which can enhance its electronic properties and make it more suitable for applications in organic electronics and medicinal chemistry.
Properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS2/c1-19(2,17-8-10-23-12-17)13-20-18(21)15-5-3-14(4-6-15)16-7-9-22-11-16/h3-12H,13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBUWNJYBSHWAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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